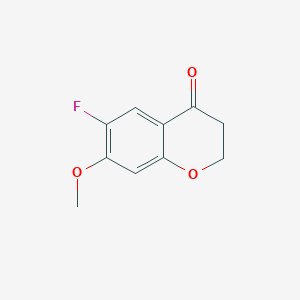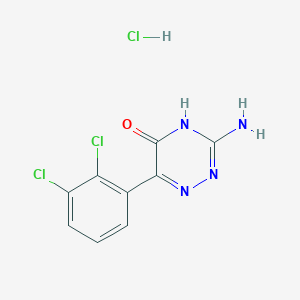
Lamotrigineepimpuritya
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamotrigineepimpuritya is a compound of significant interest in the field of chemistry and pharmaceuticals. It is a derivative of lamotrigine, which is widely known for its use in treating epilepsy and bipolar disorder. This compound, like its parent compound, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigineepimpuritya typically involves multiple steps, starting from basic organic compounds. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Cyclization: Formation of the triazine ring structure.
Purification: Crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Processing: Sequential addition of reagents with intermediate purification steps.
Continuous Flow Chemistry: Continuous addition of reagents and removal of products to maintain a steady state.
Analyse Chemischer Reaktionen
Types of Reactions
Lamotrigineepimpuritya undergoes several types of chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Conversion of nitro groups back to amino groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
The reactions typically involve:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Lamotrigineepimpuritya has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Lamotrigineepimpuritya involves its interaction with specific molecular targets in the body. It is believed to:
Inhibit Sodium Channels: By binding to inactive sodium channels, it reduces neuronal excitability.
Modulate Neurotransmitter Release: By affecting the release of excitatory neurotransmitters like glutamate.
Vergleich Mit ähnlichen Verbindungen
Lamotrigineepimpuritya can be compared with other similar compounds, such as:
Lamotrigine: The parent compound, used primarily for epilepsy and bipolar disorder.
Carbamazepine: Another anticonvulsant with a different mechanism of action.
Valproate: A broad-spectrum antiepileptic drug.
Uniqueness
What sets this compound apart is its specific chemical structure, which allows for unique interactions with molecular targets, potentially leading to different therapeutic effects and applications.
Conclusion
This compound is a compound with significant potential in various fields of science and industry. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers and professionals alike.
Eigenschaften
Molekularformel |
C9H7Cl3N4O |
|---|---|
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one;hydrochloride |
InChI |
InChI=1S/C9H6Cl2N4O.ClH/c10-5-3-1-2-4(6(5)11)7-8(16)13-9(12)15-14-7;/h1-3H,(H3,12,13,15,16);1H |
InChI-Schlüssel |
ZZVZWCUEXXMTJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(NC2=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



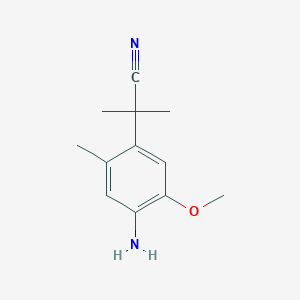
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)
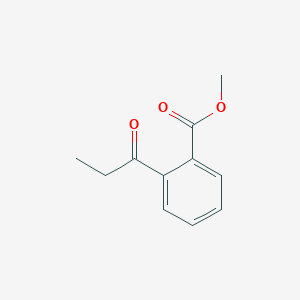
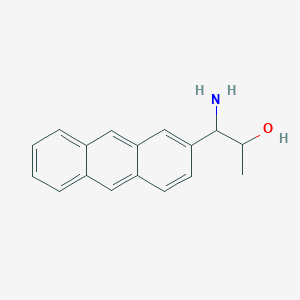

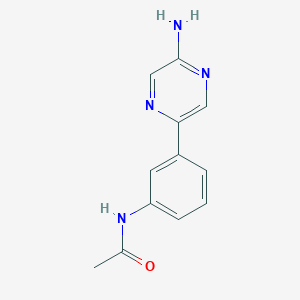
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
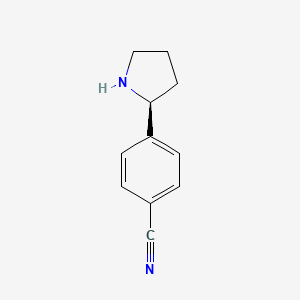
![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
